molecular formula C11H11N3O4 B1354912 Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 158980-19-9

Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1354912
CAS No.: 158980-19-9
M. Wt: 249.22 g/mol
InChI Key: YESXGRHPQUKVRD-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group and an ester functionality in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a nitro-substituted aldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol, with an acid catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Aqueous sodium hydroxide, ethanol or methanol as solvent.

    Cyclization: Acid catalysts like hydrochloric acid or sulfuric acid, ethanol or methanol as solvent.

Major Products Formed

    Reduction: 5-methyl-6-aminoimidazo[1,2-a]pyridine-2-carboxylate.

    Hydrolysis: 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid.

    Cyclization: Various fused heterocyclic compounds depending on the specific reaction conditions.

Scientific Research Applications

Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or pathways critical for the survival of microorganisms, contributing to its biological activity .

Comparison with Similar Compounds

Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-3-18-11(15)8-6-13-7(2)9(14(16)17)4-5-10(13)12-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESXGRHPQUKVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C(C=CC2=N1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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